4-Anilino-3-nitrobenzene-1-diazonium

CAS No.: 681859-33-6

Cat. No.: VC16802320

Molecular Formula: C12H9N4O2+

Molecular Weight: 241.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681859-33-6 |

|---|---|

| Molecular Formula | C12H9N4O2+ |

| Molecular Weight | 241.23 g/mol |

| IUPAC Name | 4-anilino-3-nitrobenzenediazonium |

| Standard InChI | InChI=1S/C12H9N4O2/c13-15-10-6-7-11(12(8-10)16(17)18)14-9-4-2-1-3-5-9/h1-8,14H/q+1 |

| Standard InChI Key | QBBTVHJPVAMJND-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+]#N)[N+](=O)[O-] |

Introduction

Structural and Electronic Characteristics

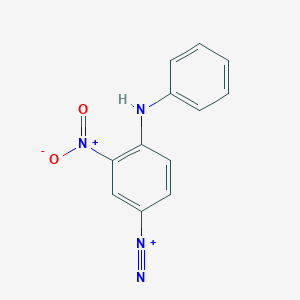

The molecular architecture of 4-anilino-3-nitrobenzene-1-diazonium consists of a benzene ring substituted at the 1-, 3-, and 4-positions with a diazonium (–N), nitro (–NO), and anilino (–NHPh) group, respectively (Fig. 1). The diazonium group’s electrophilicity is modulated by the adjacent nitro group’s electron-withdrawing effects, while the anilino substituent introduces resonance stabilization. This interplay results in a polarized electronic structure that influences both stability and reactivity .

Table 1: Key Structural Parameters of 4-Anilino-3-nitrobenzene-1-diazonium

Synthetic Methodologies

Diazotization of 4-Anilino-3-nitroaniline

The synthesis begins with the diazotization of 4-anilino-3-nitroaniline under acidic conditions. A typical procedure involves:

-

Dissolving the aniline derivative in cold aqueous HCl (0–5°C).

-

Gradual addition of sodium nitrite (NaNO) to generate the diazonium ion.

-

Isolation via precipitation with tetrafluoroboric acid (HBF) to yield the stable tetrafluoroborate salt .

Table 2: Optimization of Diazotization Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | Prevents premature decomposition |

| Acid concentration | 1–2 M HCl | Ensures protonation of –NH group |

| NaNO stoichiometry | 1.1 equiv | Minimizes side reactions |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H NMR: The aromatic protons exhibit deshielding due to the electron-withdrawing nitro group. For example, protons ortho to the nitro group resonate at δ 8.8–9.2 ppm, while those near the anilino group appear at δ 7.0–7.5 ppm .

-

C NMR: The diazonium-bearing carbon typically resonates at δ 140–150 ppm, while the nitro-substituted carbon appears at δ 125–135 ppm .

Infrared (IR) Spectroscopy

Key absorptions include:

-

N stretch: 2200–2300 cm (weak, overlapped by nitro group).

-

NO asymmetric stretch: 1520–1560 cm.

Reactivity and Applications

Azo Coupling Reactions

The diazonium group participates in electrophilic aromatic substitution with electron-rich arenes. For instance, coupling with 4-methoxyphenol yields azo dyes with λ ≈ 500 nm, useful in spectrophotometric analysis .

Table 3: Comparative Reactivity of Diazonium Salts

Radical Trapping and Catalysis

In the presence of hydrazine catalysts (e.g., 4-aminomorpholine), 4-anilino-3-nitrobenzene-1-diazonium undergoes single-electron transfer, generating aryl radicals. These intermediates enable C–C bond formation with heteroarenes like thiophene, achieving yields up to 75% under optimized conditions .

Industrial and Research Applications

-

Dye Manufacturing: Serves as a precursor for azobenzene-based dyes with enhanced photostability.

-

Pharmaceutical Intermediates: Facilitates the synthesis of benzothiophene derivatives via radical cyclization .

-

Analytical Chemistry: Used in flow injection analysis (FIA) for detecting bromoxynil herbicides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume